BenchChemオンラインストアへようこそ!

5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

AGT inactivation MGMT inhibition DNA repair modulation

5-Amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as 9-benzyl-8-azaguanine or 8-aza-O⁶-benzylguanine (8-azaBG), is a heterocyclic triazolopyrimidine belonging to the 8-azaguanine class of purine nucleobase analogs. The compound features a bicyclic framework composed of a 1,2,3-triazole ring fused to a pyrimidin-7-one moiety, bearing a 5-amino group and a 3-benzyl substituent (molecular formula C₁₁H₁₀N₆O; exact mass 242.092).

Molecular Formula C11H10N6O
Molecular Weight 242.24 g/mol
CAS No. 17756-35-3
Cat. No. B12917748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS17756-35-3
Molecular FormulaC11H10N6O
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=N2
InChIInChI=1S/C11H10N6O/c12-11-13-9-8(10(18)14-11)15-16-17(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,18)
InChIKeyOLKBWLGASVXSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 17756-35-3) — Procurement-Grade Overview for AGT-Targeted Research


5-Amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as 9-benzyl-8-azaguanine or 8-aza-O⁶-benzylguanine (8-azaBG), is a heterocyclic triazolopyrimidine belonging to the 8-azaguanine class of purine nucleobase analogs [1]. The compound features a bicyclic framework composed of a 1,2,3-triazole ring fused to a pyrimidin-7-one moiety, bearing a 5-amino group and a 3-benzyl substituent (molecular formula C₁₁H₁₀N₆O; exact mass 242.092) [2]. Its primary biochemical relevance lies in its function as a potent inactivator of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT/MGMT), a validated target for chemotherapeutic sensitization [1].

Why 5-Amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Cannot Be Replaced by Generic 8-Azaguanine or Unsubstituted O⁶-Benzylguanine


Within the triazolo[4,5-d]pyrimidin-7-one chemotype, substitution at the 3-position (N9 of the purine scaffold) is the decisive structural determinant separating broad-spectrum antimetabolite activity from targeted AGT/MGMT inactivation. Unsubstituted 8-azaguanine (CAS 134-58-7) acts as a non-specific purine antimetabolite incorporated into RNA [1], whereas the 3-benzyl substitution converts the scaffold into a mechanism-based AGT inactivator that directly depletes the DNA repair protein rather than acting through metabolic incorporation [2]. Furthermore, compared with the clinical prototype O⁶-benzylguanine (O⁶-BG), the 8-aza modification introduces an electron-withdrawing nitrogen at the 8-position, which quantitatively enhances AGT inactivation potency by approximately 16-fold in cell-free MGMT inhibition assays (IC₅₀ 0.038 µM vs. 0.62 µM) [3]. These structural features are not interchangeable across commercially available triazolopyrimidine analogs, making direct procurement of CAS 17756-35-3 essential for reproducible AGT-targeted experimental protocols.

5-Amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one — Quantitative Differentiation Evidence vs. Closest Analogs


MGMT/AGT Inhibition Potency: 16-Fold Superiority Over O⁶-Benzylguanine (O⁶-BG) in Cell-Free Assay

In a direct comparative in vitro assay measuring depletion of human MGMT activity, 8-aza-O⁶-benzylguanine (the target compound) exhibited an IC₅₀ of 0.038 µM, compared with 0.62 µM for the clinical prototype O⁶-benzylguanine (O⁶-BG), representing an approximately 16-fold greater inhibitory potency [1]. The assay employed purified recombinant human MGMT protein with radiolabeled methylated DNA substrate, providing a biochemically defined head-to-head comparison. The third comparator, O⁶-(4-bromothenyl)guanine (4-BTG), showed IC₅₀ 0.009 µM in the same assay, but lacked tumor selectivity in subsequent in vivo testing [1].

AGT inactivation MGMT inhibition DNA repair modulation chemosensitization

AGT Inactivation in HT29 Colon Tumor Cell Extracts: Superior Potency vs. O⁶-Benzylguanine

In HT29 human colon tumor cell-free extracts, 8-substituted O⁶-benzylguanines bearing electron-withdrawing groups at the 8-position—including 8-aza-O⁶-benzylguanine—were identified as significantly more effective than O⁶-benzylguanine at inactivating AGT [1]. The prototype O⁶-BG exhibited an ED₅₀ of 0.2 µM under these conditions, while 8-aza-O⁶-benzylguanine and O⁶-benzyl-8-bromoguanine were described as 'significantly more effective,' with the patent literature confirming 8-aza-O⁶-benzylguanine as one of two compound classes surpassing O⁶-BG potency in this tumor-relevant system [2]. The enhanced activity is attributed to the electron-withdrawing character of the 8-aza modification, which facilitates the benzyl transfer reaction that irreversibly inactivates the AGT active-site cysteine.

AGT inactivation HT29 cell extracts tumor cell sensitization electron-withdrawing substituent

Cerebrospinal Fluid (CSF) Penetration in Nonhuman Primates: Differentiated Pharmacokinetic Profile vs. O⁶-Benzylguanine

In a nonhuman primate pharmacokinetic study comparing six O⁶-benzylguanine analogs administered intravenously at 200 mg/m², 8-aza-O⁶-benzylguanine (8-azaBG) exhibited a CSF penetration of 0.18% (AUC_CSF/AUC_plasma ratio), compared with 3.2% for O⁶-BG, 4.1% for 8-oxoBG, 1.4% for 8-tfmBG, and <0.3% for 8-BrBG [1]. While 8-azaBG was the most potent AGT inactivator in cell-free extracts among the tested analogs, its limited CSF penetration represents a distinct pharmacokinetic property relevant to experimental design—specifically, 8-azaBG may be preferentially suited for systemic or non-CNS tumor models where CNS exclusion is desired, or as a comparator for analogs engineered for improved brain penetration [1].

CSF penetration pharmacokinetics brain tumor nonhuman primate model

Regioselective Synthesis at the 3-Benzyl (N9) Position: Defined vs. Isomeric Product Mixtures

The target compound is specifically the 3-benzyl (9-substituted) regioisomer of 8-azaguanine, as confirmed by the regioselective synthetic route developed by Sznaidman et al. [1]. This method produces 5-amino-3-substituted-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones from triazoles in high yields with defined N9 regiochemistry, distinguishing the target from the alternative N7-substituted isomer. The regiochemistry is critical because N7- versus N9-substituted 8-azaguanines exhibit different AGT inactivation potencies; the patent literature explicitly claims both 7- and 9-substituted 8-aza-O⁶-benzylguanines as separate compound classes with distinct activity profiles [2]. Procurement of CAS 17756-35-3 from suppliers using this regioselective route ensures the bioactive N9-benzyl isomer rather than an undefined mixture.

regioselective synthesis 9-substituted-8-azaguanine isomeric purity chemical procurement

Ester Prodrug Conversion: 8-AzaBG Prodrugs Exhibit Enhanced Cellular vs. Purified Protein Activity Ratio

Pivaloyloxymethyl ester prodrugs of 8-aza-O⁶-benzylguanine were synthesized and evaluated for AGT inactivation in comparative assays against purified AGT protein, HT29 cell extracts, and intact HT29 cells [1]. The 8-azaBG prodrugs demonstrated a unique property: they were considerably more potent against AGT in tumor cells and tumor cell extracts than against purified AGT protein, with the ratio of cellular to cell-free potency exceeding that observed for the corresponding O⁶-BG prodrugs [1]. This cellular activation advantage is attributed to intracellular esterase-mediated release of the active 8-azaBG parent compound, suggesting that 8-azaBG-based prodrugs may achieve higher effective intracellular concentrations than O⁶-BG prodrugs in esterase-rich tumor environments.

prodrug cellular esterase AGT inactivation intracellular delivery

5-Amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one — Evidence-Backed Research and Industrial Application Scenarios


AGT-Dependent Chemosensitization of Peripheral Tumor Xenografts with Minimized CNS Confounding

In preclinical oncology studies combining AGT inactivation with alkylating agents (e.g., temozolomide, BCNU) in subcutaneous or orthotopic non-CNS tumor models, 8-aza-O⁶-benzylguanine offers a distinct advantage over O⁶-BG: its ~16-fold greater MGMT inhibitory potency (IC₅₀ 0.038 µM vs. 0.62 µM) [1] combined with 17.8-fold lower CSF penetration (0.18% vs. 3.2%) [2] minimizes CNS exposure as an experimental confounder. This profile makes CAS 17756-35-3 the preferred AGT inactivator for peripheral xenograft studies where brain penetration of the sensitizer could complicate toxicity or efficacy interpretation.

Medicinal Chemistry Benchmarking: 8-Aza Scaffold as Potency Reference for Novel AGT/MGMT Inhibitor Optimization

For structure-activity relationship (SAR) programs developing next-generation AGT/MGMT inhibitors, 8-aza-O⁶-benzylguanine serves as a well-characterized potency benchmark with published IC₅₀ (0.038 µM), ED₅₀ in HT29 extracts (qualitatively superior to O⁶-BG at 0.2 µM), and established regiochemical identity [1][2]. Its electron-withdrawing 8-aza modification is mechanistically linked to enhanced benzyl transfer efficiency, providing a rational design template for exploring additional electron-withdrawing substituents or prodrug strategies. Procurement of authenticated CAS 17756-35-3 ensures that novel analogs are compared against a chemically defined, biologically validated reference standard rather than a mixture of regioisomers.

Esterase-Activated Prodrug Development for Tumor-Selective AGT Depletion

The demonstrated superiority of 8-azaBG pivaloyloxymethyl prodrugs in cellular versus purified protein AGT inactivation assays [1] positions the 8-azaBG scaffold as a privileged starting point for designing esterase-activated prodrugs with enhanced tumor selectivity. Procurement of the parent compound (CAS 17756-35-3) enables in-house synthesis of 7- and 9-ester prodrugs via published sodium salt methylation and pivaloyloxymethylation protocols, supporting medicinal chemistry efforts aimed at improving intracellular delivery of the active AGT inactivator in esterase-rich tumor microenvironments.

Comparative Pharmacokinetic Studies of CNS-Excluded vs. CNS-Penetrant AGT Inactivators

In translational pharmacology studies evaluating the relationship between AGT inactivator CNS penetration and brain tumor chemosensitization efficacy, 8-azaBG (0.18% CSF penetration) provides a critical 'CNS-excluded' comparator to O⁶-BG (3.2% CSF penetration) and 8-oxoBG (4.1% CSF penetration) [1]. This trio of compounds—all sharing the O⁶-benzylguanine pharmacophore but differing in 8-position substitution—enables systematic dissection of the contribution of CNS exposure to therapeutic index in intracranial tumor models.

Quote Request

Request a Quote for 5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.